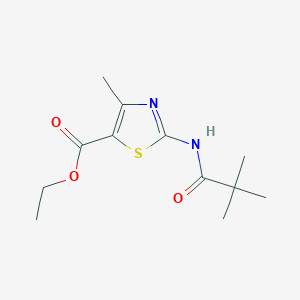

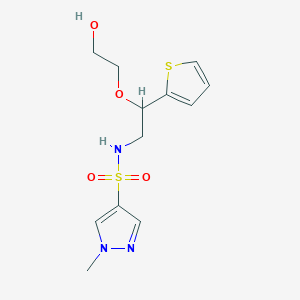

Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, which often exhibit a wide range of biological activities and are of interest in medicinal chemistry. The compound is structurally related to various thiazole derivatives that have been synthesized and characterized in recent studies, which have explored their molecular structures, spectroscopic properties, and potential applications in various fields such as fungicidal activity and plant growth regulation .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves cyclization reactions and the treatment of precursor compounds with various reagents. For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized by cyclization of thioamide with 2-chloroacetoacetate . Similarly, other related compounds have been synthesized using different starting materials and reaction conditions, demonstrating the versatility of synthetic methods for thiazole derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using experimental techniques such as NMR, FT-IR, UV-Vis spectroscopy, and X-ray diffraction, as well as theoretical methods like density functional theory (DFT) . These studies provide detailed information on the geometric parameters, vibrational assignments, and chemical shifts, which are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different substituents and functional groups. For example, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate was transformed with aromatic amines and monosubstituted hydrazines to yield substituted thiazolo[5,4-c]pyridine-7-carboxylates . These transformations showcase the chemical versatility and potential for further derivatization of thiazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their spectroscopic characteristics and molecular interactions, have been analyzed both experimentally and theoretically. Quantum chemical calculations, including DFT and atoms in molecules (AIM) theory, have been employed to evaluate the thermodynamic parameters, molecular electrostatic potential (MEP), and non-covalent interactions such as hydrogen bonding . These analyses are essential for predicting the stability, reactivity, and potential applications of thiazole derivatives.

Applications De Recherche Scientifique

Chemical Transformations

Ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate, and related compounds, serve as precursors in the synthesis of various heterocyclic compounds. For instance, Albreht et al. (2009) demonstrated the transformation of a similar ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, which highlights its utility in creating compounds with potential biological activities (Alen Albreht, Uroš Uršič, J. Svete, & B. Stanovnik, 2009). Similarly, Žugelj et al. (2009) utilized a related compound for the synthesis of (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, indicating the versatility of such compounds in synthesizing complex heterocycles (Martina Žugelj, Alen Albreht, Uroš Uršič, J. Svete, & B. Stanovnik, 2009).

Antimicrobial Properties

In the realm of antimicrobial research, Desai et al. (2019) explored the antimicrobial activities of derivatives synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate, underscoring the potential of such compounds in the development of new antimicrobial agents (N. Desai, N. Bhatt, & S. Joshi, 2019).

Crystallography and Structural Analysis

The study of crystal structures provides insights into the molecular configurations and potential interactions of these compounds. Lynch and Mcclenaghan (2004) determined the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, shedding light on its molecular geometry and hydrogen-bonding patterns, which can be crucial for understanding its reactivity and potential applications in medicinal chemistry (D. Lynch & I. Mcclenaghan, 2004).

Synthetic Modifications and QSAR Analysis

Further modifications and quantitative structure-activity relationship (QSAR) analyses of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been conducted to understand their chemical and biological properties better. Desai et al. (2019) performed a 3D QSAR analysis on synthesized derivatives to establish structure-activity relationships, highlighting the compound's significance in drug design and discovery efforts (N. Desai, N. Bhatt, & S. Joshi, 2019).

Propriétés

IUPAC Name |

ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-6-17-9(15)8-7(2)13-11(18-8)14-10(16)12(3,4)5/h6H2,1-5H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRUVRMZAKTBDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3005193.png)

![N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B3005203.png)

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline](/img/structure/B3005204.png)

![N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3005205.png)

![N-(3-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3005209.png)

![6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3005210.png)

![N-[(4-Methoxy-3,5-dimethylpyridin-2-YL)methyl]-N-methylprop-2-enamide](/img/structure/B3005211.png)

![3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005212.png)